6-Chloro-2,3-dihydroxypyridine
Description
6-Chloro-2,3-dihydroxypyridine is a heterocyclic aromatic compound featuring a pyridine backbone substituted with hydroxyl groups at positions 2 and 3 and a chlorine atom at position 6. Its dihydroxy groups enable chelation with transition metals, while the chlorine substituent enhances electrophilicity and influences regioselectivity in reactions .
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9) |
InChI Key |
NSCKQMGUZSJNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxypyridin-2(1H)-one typically involves the chlorination of 3-hydroxypyridin-2(1H)-one. One common method is the reaction of 3-hydroxypyridin-2(1H)-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-hydroxypyridin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form 3-hydroxypyridin-2(1H)-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-chloro-3-pyridone.
Reduction: Formation of 3-hydroxypyridin-2(1H)-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical differences between 6-chloro-2,3-dihydroxypyridine and its structural analogs:
Coordination Chemistry and Reactivity
- This compound : Reacts with [(PEt₃)PdCl₂]₂ to form neutral tetranuclear Pd macrocycles. The chlorine substituent sterically restricts ligand orientation, favoring smaller assemblies compared to 5-chloro derivatives .
- 5-Chloro-2,3-dihydroxypyridine : Under identical conditions, yields decameric Pd complexes, highlighting the role of halogen positioning in supramolecular assembly .
- Methoxy vs. Hydroxy Substitution : Replacing hydroxyl groups with methoxy (e.g., 6-Chloro-2,3-dimethoxypyridine) reduces hydrogen-bonding capacity and acidity, limiting utility in metal coordination but enhancing stability in organic solvents .
Supramolecular Chemistry
This compound’s ability to chelate Pd(II) centers has been exploited to design molecular squares for catalysis or host-guest systems. In contrast, 5-chloro derivatives produce larger decameric structures, suggesting tunability in nanomaterial design .
Limitations and Challenges
- Steric Hindrance : The chlorine atom at position 6 may hinder access to reactive sites, limiting reactivity in some contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
